

# An In-depth Technical Guide to Dicarboxylic Acid Nomenclature and Classification

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## Compound of Interest

Compound Name: *Dicarboxylic acid*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nomenclature and classification of dicarboxylic acids. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where a thorough understanding of these organic compounds is essential. This document details the systematic naming conventions, various classification systems, and key physicochemical properties of dicarboxylic acids, supplemented with detailed experimental protocols and visual diagrams to facilitate comprehension.

## Introduction to Dicarboxylic Acids

Dicarboxylic acids are organic compounds that contain two carboxylic acid functional groups (-COOH).<sup>[1]</sup> Their general molecular formula can be represented as HOOC-R-COOH, where 'R' can be an aliphatic, alicyclic, or aromatic moiety.<sup>[1]</sup> These compounds are integral to numerous biological processes and serve as vital intermediates in various industrial applications, including the synthesis of polymers like polyamides and polyesters.<sup>[1]</sup> Adipic acid, for instance, is a key precursor in the production of nylon.<sup>[1]</sup> In the realm of biochemistry, dicarboxylic acids such as succinic and fumaric acids are fundamental components of the citric acid cycle.<sup>[1]</sup>

## Nomenclature of Dicarboxylic Acids

The naming of dicarboxylic acids follows a systematic set of rules established by the International Union of Pure and Applied Chemistry (IUPAC), although many common or trivial

names are also widely used and recognized.

## IUPAC Nomenclature

The IUPAC system provides a standardized method for naming dicarboxylic acids, ensuring clarity and consistency.

- **Aliphatic Dicarboxylic Acids:** For acyclic dicarboxylic acids, the longest carbon chain containing both carboxyl groups is identified as the parent alkane. The '-e' ending of the alkane name is retained, and the suffix '-dioic acid' is added.<sup>[2]</sup> The carbon atoms of the carboxyl groups are included in the numbering of the parent chain, and since they are at the ends, their locants are not typically specified in the name.<sup>[3]</sup>
  - Example: The dicarboxylic acid with two carbon atoms is named ethanedioic acid.
  - Example: The dicarboxylic acid with six carbon atoms is named hexanedioic acid.
- **Substituted Aliphatic Dicarboxylic Acids:** When substituents are present on the carbon chain, their positions are indicated by numbers, with the numbering starting from the end that gives the substituents the lowest possible locants. The substituents are listed alphabetically.
  - Example: 3-methylhexanedioic acid.
- **Unsaturated Aliphatic Dicarboxylic Acids:** If the carbon chain contains a double or triple bond, the infix '-en-' or '-yn-' is used, respectively, along with a locant to indicate the position of the multiple bond. The stereochemistry around a double bond is designated with cis-/trans- or (E)/(Z)- notation.
  - Example: (Z)-But-2-enedioic acid (Maleic acid).
  - Example: (E)-But-2-enedioic acid (Fumaric acid).
- **Cyclic Dicarboxylic Acids:** When the carboxyl groups are attached to a cycloalkane ring, the suffix '-dicarboxylic acid' is appended to the name of the cycloalkane. The ring carbons are numbered starting from one of the carbons bearing a carboxyl group, proceeding in a direction that gives the other carboxyl group and any substituents the lowest possible locants.

- Example: Cyclohexane-1,2-dicarboxylic acid.
- Aromatic Dicarboxylic Acids: For dicarboxylic acids where the carboxyl groups are attached to a benzene ring, the parent name is 'benzenedicarboxylic acid'. The positions of the carboxyl groups are indicated by numbers.
  - Example: Benzene-1,2-dicarboxylic acid (Phthalic acid).
  - Example: Benzene-1,4-dicarboxylic acid (Terephthalic acid).

## Common Nomenclature

Many dicarboxylic acids are well-known by their common names, which are often derived from their natural sources. A useful mnemonic for remembering the first seven linear saturated dicarboxylic acids is "Oh My, Such Good Apple Pie," which stands for Oxalic, Malonic, Succinic, Glutaric, Adipic, and Pimelic acid.<sup>[1]</sup>

## Classification of Dicarboxylic Acids

Dicarboxylic acids can be classified based on the nature of the carbon chain that connects the two carboxyl groups. This classification helps in understanding their chemical behavior and physical properties.

Caption: Classification of dicarboxylic acids based on their carbon skeleton.

## Aliphatic Dicarboxylic Acids

These acids have their carboxyl groups attached to an open carbon chain.

- Saturated Dicarboxylic Acids: The carbon chain consists only of single bonds.
  - Linear: The carbon chain is unbranched (e.g., Oxalic acid, Adipic acid).
  - Branched: The carbon chain has one or more alkyl substituents (e.g., 2-Methylglutaric acid).
- Unsaturated Dicarboxylic Acids: The carbon chain contains one or more carbon-carbon double or triple bonds (e.g., Maleic acid, Fumaric acid, Acetylenedicarboxylic acid).

## Aromatic Dicarboxylic Acids

In these compounds, the carboxyl groups are directly attached to an aromatic ring system.<sup>[4]</sup>

- Examples: Phthalic acid, Isophthalic acid, Terephthalic acid.

## Alicyclic Dicarboxylic Acids

The carboxyl groups are attached to a non-aromatic, cyclic carbon skeleton.

- Examples: Cyclohexane-1,4-dicarboxylic acid, Camphoric acid.

## Physicochemical Properties of Dicarboxylic Acids

The physical and chemical properties of dicarboxylic acids are influenced by the presence of two carboxyl groups and the nature of the intervening carbon chain.

### Physical Properties

Dicarboxylic acids are generally colorless, crystalline solids at room temperature.<sup>[5]</sup> Their melting points and boiling points are significantly higher than those of monocarboxylic acids of similar molecular weight due to the potential for more extensive intermolecular hydrogen bonding.<sup>[5]</sup> The solubility in water varies; shorter-chain dicarboxylic acids are quite soluble in water, but solubility decreases as the length of the hydrocarbon chain increases.<sup>[5]</sup> An interesting trend is observed in the melting points of linear saturated dicarboxylic acids, where those with an even number of carbon atoms have higher melting points than the odd-numbered homologs immediately preceding and succeeding them.<sup>[6]</sup>

Table 1: Physical Properties of Selected Linear Saturated Dicarboxylic Acids

Common Name	IUPAC Name	No. of Carbons	Melting Point (°C)	Boiling Point (°C)	Water Solubility (g/100 mL)	pKa1	pKa2
Oxalic acid	Ethanedioic acid	2	189.5 (dec.)	-	9.5	1.27	4.27
Malonic acid	Propanedioic acid	3	135 (dec.)	-	7.3	2.85	5.70
Succinic acid	Butanedioic acid	4	185	235 (dec.)	5.8	4.21	5.64
Glutaric acid	Pentanedioic acid	5	97.5	303 (dec.)	63.9	4.34	5.41
Adipic acid	Hexanedioic acid	6	152	337.5	1.5	4.41	5.41
Pimelic acid	Heptanedioic acid	7	105	-	5.0	4.50	5.43
Suberic acid	Octanedioic acid	8	142	300 (dec.)	0.16	4.52	5.49
Azelaic acid	Nonanedioic acid	9	106.5	-	0.24	4.55	5.41
Sebacic acid	Decanedioic acid	10	134.5	-	0.1	4.59	5.59

Table 2: Physical Properties of Selected Unsaturated Dicarboxylic Acids

Common Name	IUPAC Name	No. of Carbons	Melting Point (°C)	Boiling Point (°C)	Water Solubility ( g/100 mL)	pKa1	pKa2
Maleic acid	(Z)-But-2-enedioic acid	4	131-139 (dec.)	-	78.8	1.9	6.07
Fumaric acid	(E)-But-2-enedioic acid	4	287 (sublimes)	-	0.7	3.03	4.44
Itaconic acid	2-Methylidenbutanedioic acid	5	165-168 (dec.)	-	8.3	3.85	5.45

Table 3: Physical Properties of Selected Aromatic Dicarboxylic Acids

Common Name	IUPAC Name	No. of Carbons	Melting Point (°C)	Boiling Point (°C)	Water Solubility ( g/100 mL)	pKa1	pKa2
Phthalic acid	Benzene-1,2-dicarboxylic acid	8	207 (dec.)	-	0.57	2.95	5.41
Isophthalic acid	Benzene-1,3-dicarboxylic acid	8	345-348	-	0.012	3.70	4.60
Terephthalic acid	Benzene-1,4-dicarboxylic acid	8	427 (sublimes)	-	0.0017	3.54	4.46

## Acidity

Dicarboxylic acids are diprotic acids, meaning they can donate two protons. The first dissociation constant (pKa1) is generally lower (indicating a stronger acid) than that of a corresponding monocarboxylic acid due to the electron-withdrawing inductive effect of the second carboxyl group.[6] The second dissociation constant (pKa2) is higher (indicating a weaker acid) because it is more difficult to remove a proton from a negatively charged carboxylate ion.[6]

## Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of dicarboxylic acids.

### Synthesis of Adipic Acid by Oxidation of Cyclohexene

This protocol describes the synthesis of adipic acid via the oxidation of cyclohexene using potassium permanganate.

## Materials:

- Cyclohexene
- Potassium permanganate ( $\text{KMnO}_4$ )
- Sodium hydroxide ( $\text{NaOH}$ )
- Concentrated hydrochloric acid ( $\text{HCl}$ )
- Methanol
- Distilled water
- Erlenmeyer flasks
- Büchner funnel and filter flask
- Hirsch funnel
- Ice bath
- Steam bath
- Filter paper

## Procedure:

- In a 250 mL Erlenmeyer flask, combine 2.0 mL of cyclohexene, 50 mL of distilled water, and 8.4 g of potassium permanganate.
- Loosely stopper the flask and swirl vigorously for 5 minutes. The flask should become warm. If not, gently warm the mixture on a steam bath.
- Continue to swirl the flask frequently over a 20-minute period, maintaining the temperature between 35-45°C. If the temperature exceeds 45°C, cool the flask in an ice bath.
- To check for the presence of unreacted permanganate, perform a spot test on filter paper. A purple ring around the brown manganese dioxide spot indicates the presence of



permanganate. If present, add 1 mL of methanol and heat the mixture. Repeat until the purple color disappears.

- Filter the mixture by vacuum filtration using a Büchner funnel. Rinse the reaction flask with two 10 mL portions of hot 1% NaOH solution and pour these rinsings through the filter.
- Transfer the filtrate to a beaker and reduce its volume by heating on a steam bath.
- Cool the concentrated solution in an ice bath and acidify to approximately pH 1 by the cautious, dropwise addition of concentrated HCl with stirring.
- Add an additional 3 mL of concentrated HCl and allow the beaker to stand in the ice bath for 10 minutes to complete crystallization.
- Collect the crude adipic acid crystals by vacuum filtration.
- Recrystallize the product from a minimal amount of boiling water.
- Cool the recrystallized solution to room temperature and then in an ice bath for 10 minutes.
- Collect the purified crystals using a Hirsch funnel and dry them thoroughly.

## Purification of Phthalic Acid by Sublimation

This protocol outlines the purification of phthalic acid from non-volatile impurities using sublimation.

Materials:

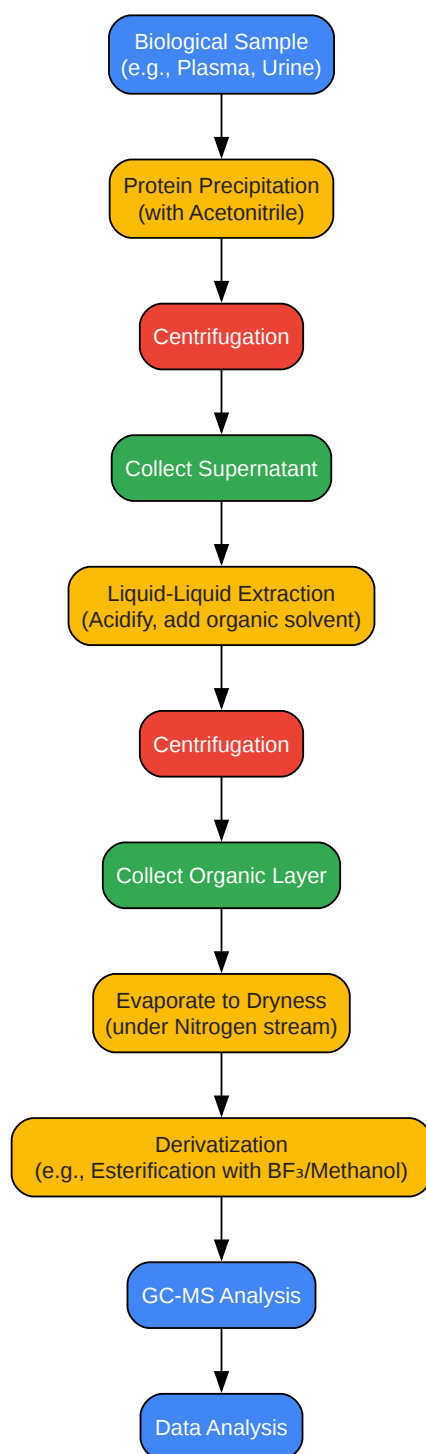
- Impure phthalic acid
- Evaporating dish
- Watch glass
- Bunsen burner or hot plate
- Ice

#### Procedure:

- Place a small amount of impure phthalic acid in an evaporating dish.
- Cover the evaporating dish with a watch glass.
- Place ice or cold water on top of the watch glass to create a cold surface.
- Gently heat the evaporating dish with a Bunsen burner on a low flame or a hot plate.
- The phthalic acid will sublime, turning directly from a solid to a gas.
- The gaseous phthalic acid will then deposit as pure crystals on the cold underside of the watch glass.
- Once a sufficient amount of pure crystals has formed, turn off the heat and allow the apparatus to cool completely.
- Carefully remove the watch glass and scrape the purified phthalic acid crystals onto a clean, dry surface.

## Analysis of Dicarboxylic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a general procedure for the analysis of dicarboxylic acids in a biological matrix, which requires derivatization to increase their volatility.



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Caption: General workflow for the GC-MS analysis of dicarboxylic acids.

#### 1. Sample Preparation:

- **Protein Precipitation:** To a biofluid sample (e.g., 100  $\mu$ L of plasma), add a 5-fold volume of ice-cold acetonitrile. Vortex vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
- **Liquid-Liquid Extraction (LLE):** Carefully collect the supernatant. Acidify the supernatant with an appropriate acid (e.g., 3% phosphoric acid). Add an immiscible organic solvent such as ethyl acetate. Vortex thoroughly and centrifuge to separate the phases. Transfer the organic layer containing the dicarboxylic acids to a clean tube.

## 2. Derivatization (Esterification):

- Evaporate the extracted organic solvent to dryness under a gentle stream of nitrogen.
- Add 50-100  $\mu$ L of a 10% (w/w) solution of boron trifluoride ( $\text{BF}_3$ ) in methanol.
- Seal the reaction vial and heat at 60-100°C for 30-60 minutes.
- After cooling, the reaction may need to be quenched, and the resulting methyl esters extracted into an organic solvent.

## 3. GC-MS Analysis:

- **Gas Chromatograph (GC) Conditions:**
  - **Column:** A non-polar stationary phase column, such as a 5% phenylmethylpolysiloxane column.
  - **Injector Temperature:** 250°C.
  - **Carrier Gas:** Helium at a constant flow rate.
  - **Oven Temperature Program:** A suitable temperature gradient is used to separate the derivatized acids.
- **Mass Spectrometer (MS) Conditions:**
  - **Ionization Mode:** Electron Ionization (EI).

- Ion Source Temperature: 200°C.
- Interface Temperature: 280°C.

#### 4. Data Analysis:

- The dicarboxylic acid methyl esters are identified based on their retention times and mass spectra, which are compared to those of known standards. Quantification is typically performed using calibration curves generated from standard solutions.

## Conclusion

This guide has provided a detailed examination of the nomenclature and classification of dicarboxylic acids, essential for professionals in scientific research and development. By adhering to standardized IUPAC naming conventions and understanding the various classification schemes, scientists can communicate with greater precision. The tabulated physicochemical data and detailed experimental protocols offer practical resources for laboratory work. The continued study of dicarboxylic acids is crucial for advancements in polymer chemistry, drug development, and our understanding of metabolic pathways.

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